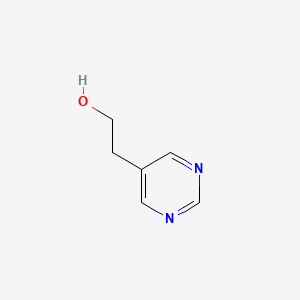

2-(Pyrimidin-5-yl)ethanol

Description

2-(Pyrimidin-5-yl)ethanol is a pyrimidine derivative featuring an ethanol substituent at the 5-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at the 1- and 3-positions, and their derivatives are widely studied for pharmaceutical and agrochemical applications due to their bioactivity . The ethanol moiety in this compound introduces polarity and hydrogen-bonding capacity, which can influence solubility and molecular interactions in biological systems. Potential applications of this compound may include medicinal chemistry, where pyrimidine derivatives are often explored as kinase inhibitors or anticancer agents .

Properties

IUPAC Name |

2-pyrimidin-5-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c9-2-1-6-3-7-5-8-4-6/h3-5,9H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMNOIPKWUBEAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622720 | |

| Record name | 2-(Pyrimidin-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875251-47-1 | |

| Record name | 2-(Pyrimidin-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-5-yl)ethanol typically involves the reaction of pyrimidine derivatives with ethanol under specific conditions. One common method involves the nucleophilic substitution reaction where a pyrimidine derivative reacts with ethanol in the presence of a base such as sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to ensure the compound’s purity and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-5-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanol group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often used to facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: The major products include pyrimidine-5-carboxylic acid or pyrimidine-5-aldehyde.

Reduction: The major products are dihydropyrimidine derivatives.

Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

2-(Pyrimidin-5-yl)ethanol has various applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Pyrimidine derivatives, including this compound, are investigated for their potential use in drug development, particularly for their anti-inflammatory and anticancer activities.

Industry: The compound is used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-5-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine-based alcohols vary in their substituents, functional groups, and physicochemical properties, which directly impact their chemical behavior and applications. Below is a comparative analysis of 2-(Pyrimidin-5-yl)ethanol with structurally related compounds:

Table 1: Key Properties of Pyrimidine Alcohol Derivatives

Key Comparisons:

Functional Group Impact: Methanol derivatives (e.g., (2-tert-butylpyrimidin-5-yl)methanol) exhibit lower molecular weights and shorter alkyl chains compared to this compound. The ethanol group in the latter may enhance solubility in polar solvents like water or ethanol, whereas trifluoromethyl or tert-butyl groups increase hydrophobicity . The propanedinitrile derivative () diverges entirely in functionality, offering reactivity for cross-coupling or cyclization reactions .

Synthesis Methods: Methanol-substituted pyrimidines are typically synthesized via nucleophilic substitution or condensation reactions in ethanol under reflux, followed by acidification and recrystallization . Similar steps could be adapted for this compound by substituting reagents.

Biological Relevance: Pyrimidine alcohols with trifluoromethyl or heterocyclic appendages (e.g., indazol-pyrimidine hybrids in ) demonstrate anticancer activity by targeting kinase enzymes . The ethanol group in this compound may offer unique hydrogen-bonding interactions for receptor binding, though this remains speculative without direct pharmacological data.

Biological Activity

2-(Pyrimidin-5-yl)ethanol is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its biochemical properties, mechanisms of action, and potential applications in various scientific domains.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, which may affect cellular proliferation and immune responses.

- Cell Signaling Modulation : The compound influences key signaling pathways by modulating the activity of kinases and transcription factors, leading to alterations in gene expression.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth and biofilm formation. For instance, studies have reported minimum inhibitory concentration (MIC) values indicating effective antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.05 |

| Escherichia coli | 0.10 |

| Bacillus subtilis | 0.15 |

Antiviral Activity

In addition to its antibacterial effects, this compound has been explored for antiviral applications. Its structural similarity to nucleobases allows it to interfere with viral replication processes, making it a candidate for further investigation in antiviral drug development.

Case Studies

- In Vivo Studies : In animal models, varying dosages of this compound demonstrated dose-dependent effects on liver and kidney function. Higher doses were associated with toxic effects, necessitating careful dosage regulation in potential therapeutic applications.

- Cell Culture Experiments : In vitro studies have shown that treatment with this compound leads to significant changes in cell viability and proliferation rates in cancer cell lines, suggesting its potential as an anticancer agent.

Research Applications

The compound's unique properties make it suitable for various applications:

- Medicinal Chemistry : It serves as a building block for synthesizing more complex pyrimidine derivatives with enhanced biological activities.

- Drug Development : Its potential use in developing anti-inflammatory and anticancer drugs is currently under investigation.

- Agricultural Chemistry : The compound is being explored for its role in the development of agrochemicals due to its biological activity against plant pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.